molecular formula C8H14N4 B14858444 2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine

2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine

Cat. No.: B14858444
M. Wt: 166.22 g/mol
InChI Key: ILPHCRZFMBJHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group and an ethanamine side chain

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dimethylamino)pyrimidin-5-YL]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-(2-aminoethyl)-N,N-dimethylpyrimidin-2-amine

InChI

InChI=1S/C8H14N4/c1-12(2)8-10-5-7(3-4-9)6-11-8/h5-6H,3-4,9H2,1-2H3

InChI Key

ILPHCRZFMBJHEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=N1)CCN

Origin of Product

United States

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